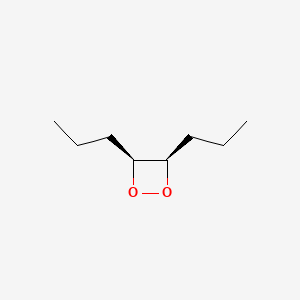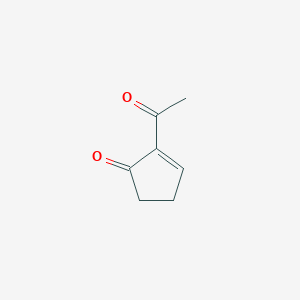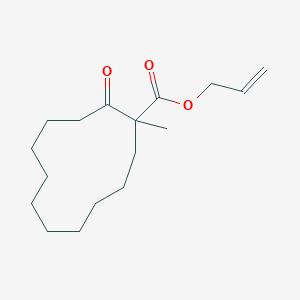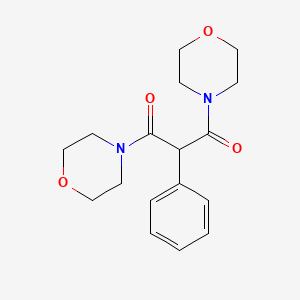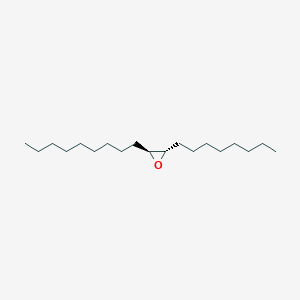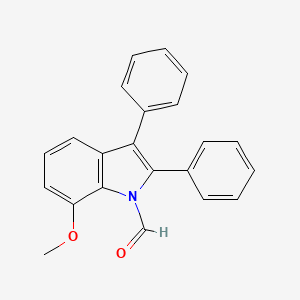![molecular formula C19H19NO B14426075 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- CAS No. 85203-06-1](/img/structure/B14426075.png)
2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- is an organic compound with the molecular formula C19H21NO It is a derivative of cyclohexenone, featuring a phenyl(phenylmethyl)amino group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with benzylamine and phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl(phenylmethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- involves its interaction with specific molecular targets. The phenyl(phenylmethyl)amino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the phenyl(phenylmethyl)amino group.
3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the phenylmethyl group.
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Contains additional methyl groups on the cyclohexenone ring.
Uniqueness
2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]- is unique due to the presence of the phenyl(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
85203-06-1 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(N-benzylanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c21-19-13-7-12-18(14-19)20(17-10-5-2-6-11-17)15-16-8-3-1-4-9-16/h1-6,8-11,14H,7,12-13,15H2 |
InChI Key |
MDDRWHZJHPRXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
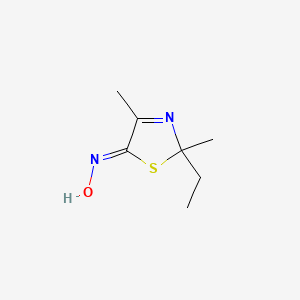
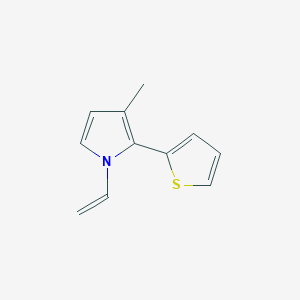
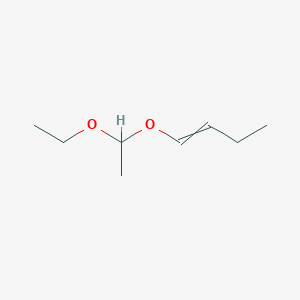
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
